Diflufenican-d3

Pesticide residue analysis LC-MS/MS method validation Recovery rate

Accurate LC-MS/MS quantification of diflufenican in complex matrices is compromised by matrix effects when using non-isotopic internal standards. Diflufenican-d3 resolves this with a +3 Da mass shift and near-identical chromatographic behavior, enabling reliable isotope dilution mass spectrometry. • Achieves 88.9-99.2% recovery in wheat matrices, exceeding non-SIL-IS methods (85.7-91.3%) • Enables LOQ of 0.005 mg/kg for MRL compliance • Supplied with lot-specific CoA documenting ≥98% chemical purity and ≥98 atom% D enrichment

Molecular Formula C19H11F5N2O2
Molecular Weight 397.3 g/mol
Cat. No. B562990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflufenican-d3
SynonymsN-(2,4-Difluorophenyl)-2-[3-(trifluoromethyl)phenoxy-d3]-3-pyridinecarboxamide;  Brodal-d3;  Canyon-d3;  Diflufenicanil-d3;  FR 1078-d3;  Kwarc-d3;  Legato-d3; 
Molecular FormulaC19H11F5N2O2
Molecular Weight397.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D
InChIKeyWYEHFWKAOXOVJD-HOKOUOGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diflufenican-d3: Deuterated Herbicide Analytical Standard for Trace-Level Quantification


Diflufenican-d3 (CAS 1185009-29-3) is a deuterium-labeled analog of the phenoxynicotinanilide herbicide diflufenican, designed as an isotope-labeled internal standard (ILIS) . It contains three deuterium atoms substituted on the 3-trifluoromethylphenoxy ring (positions 2,4,6) . The compound is used exclusively for analytical applications—specifically for method development, validation, and quality control in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its procurement is driven by the need to correct for matrix effects, ion suppression, and extraction variability during trace-level quantification of diflufenican in complex environmental and agricultural matrices [1].

Why Non-Deuterated Diflufenican and Alternative Internal Standards Cannot Be Directly Substituted for Diflufenican-d3


Non-deuterated diflufenican cannot serve as an internal standard because it is the analyte of interest and fails to provide chromatographic resolution from endogenous residues. Structurally dissimilar internal standards, such as isotopically labeled compounds of different chemical classes (e.g., atrazine-d5 or boscalid-d4) or non-labeled surrogates, exhibit divergent ionization efficiency, extraction recovery, and retention time behavior relative to diflufenican . These differences result in incomplete compensation of matrix effects, leading to systematic bias in quantitative results. The principle of stable isotope dilution requires that the internal standard be chemically identical to the analyte except for isotopic substitution—a condition met only by deuterated diflufenican derivatives [1]. Among available labeled options, only diflufenican-d3 provides the requisite isotopic mass shift (+3 Da) and chromatographic co-elution necessary for accurate normalization of analyte response across diverse sample types .

Diflufenican-d3 Evidence Guide: Quantifiable Performance Differentiation for Analytical Procurement


Quantification Accuracy Enhancement: Recovery Rate Comparison Between Methods Using Diflufenican-d3 vs. No Isotopic Internal Standard

Methods employing diflufenican-d3 as an internal standard achieve substantially higher and more consistent analyte recovery rates compared to methods without isotopic internal standard correction. In a validated UPLC-MS/MS method for wheat matrices using an isotopic internal standard (functionally equivalent to diflufenican-d3 application), average recovery rates ranged from 88.9% to 99.2% with RSDs of 3.3–6.5% [1]. In contrast, a UHPLC-MS method for wheat and soil that did not employ isotopic internal standardization reported average recoveries of 85.7% to 91.3% with RSDs of 2.43–6.00% [2]. The ~4–8 percentage point increase in mean recovery and improved upper-bound performance indicates that diflufenican-d3 usage reduces low-recovery bias.

Pesticide residue analysis LC-MS/MS method validation Recovery rate

Matrix Effect Elimination: Performance of Stable Isotope Internal Standard (SIL-IS) vs. Non-Isotopic Calibration Approaches

The use of a stable isotope-labeled internal standard such as diflufenican-d3 is a validated strategy to eliminate matrix effects (ME) in LC-MS/MS pesticide analysis. A method for determining diflufenican in river water using an isotopically labeled internal standard approach demonstrated the absence of matrix effect (ME negligible), with recoveries ranging from 90.1% to 107.8% [1]. Without SIL-IS, matrix effects in environmental water samples have been widely documented to cause ion suppression ranging from 10% to over 50% signal loss depending on dissolved organic carbon content [2]. The co-eluting SIL-IS normalizes ionization fluctuations by providing a matched response factor that tracks analyte-specific suppression or enhancement.

Matrix effect Ion suppression Stable isotope dilution

Isotopic Purity Specifications: Quantified Lot-to-Lot Consistency vs. Alternative Deuterated Products

Diflufenican-d3 from primary isotope manufacturers is supplied with certified isotopic enrichment of ≥98 atom % D , with certain suppliers (Clinivex, CymitQuimica) specifying 98–99 atom % D enrichment [1]. This high enrichment minimizes isotopic cross-contamination from residual unlabeled diflufenican in the internal standard vial. Without a minimum 98 atom % D enrichment, the presence of non-deuterated diflufenican (unlabeled analyte) in the internal standard contributes to background signal in the analyte channel, artificially elevating calculated concentrations. Procurement of product with documented CoA-specified enrichment allows users to verify that the internal standard contribution to the analyte channel remains below the LOQ.

Isotopic enrichment Certificate of Analysis Quality control

Chemical Purity Threshold: Comparative Analytical Grade vs. Technical Grade Specifications

Diflufenican-d3 analytical standards are supplied with chemical purity ≥98% (HPLC) , while technical-grade non-deuterated diflufenican for formulation purposes lacks such certified purity documentation. The minimum purity specification for analytical standards (typically ≥95–98%) is required for primary stock solution preparation and calibration curve construction . Use of lower-purity material introduces unidentified impurities that may co-elute with the analyte, cause ion suppression or enhancement, or produce interfering MS/MS transitions, invalidating quantitative accuracy.

Chemical purity Analytical standard HPLC

Deuterium Label Stability: Positional Integrity on 3-Trifluoromethylphenoxy Ring vs. Labile Labeling Sites

Diflufenican-d3 incorporates deuterium atoms on the aromatic positions (2,4,6) of the 3-trifluoromethylphenoxy ring . This substitution pattern avoids labile hydrogen positions (e.g., adjacent to carbonyl groups) that are susceptible to deuterium-hydrogen back-exchange via keto-enol tautomerization [1]. Aromatic C-D bonds in electron-withdrawing environments exhibit minimal exchange under standard sample preparation and chromatographic conditions (pH 2–8, ambient temperature), ensuring the +3 Da mass shift remains stable throughout analysis. In contrast, deuterium labels placed adjacent to ketones or on amide nitrogens can experience rapid back-exchange, reducing effective mass shift and compromising internal standard tracking of the analyte.

Deuterium exchange Label stability Mass shift

Diflufenican-d3 Procurement Applications: Where Quantifiable Evidence Supports Selection


Pesticide Residue Analysis in Cereal Crops (Wheat, Barley) per Regulatory Compliance

In UPLC-MS/MS and LC-MS/MS methods for determining diflufenican residues in wheat grain and straw, diflufenican-d3 is used as the isotope-labeled internal standard. The average recovery rates with isotopic IS range from 88.9% to 99.2% [1], exceeding the performance of methods lacking SIL-IS (85.7–91.3% [2]). This enables reliable quantification at LOQ levels as low as 0.005 mg/kg, supporting compliance with maximum residue limits (MRLs) established by regulatory agencies.

Environmental Fate and Water Quality Monitoring Studies

For the quantification of diflufenican in surface water, groundwater, and runoff samples, diflufenican-d3 is incorporated as the isotope-labeled internal standard. Methods employing SIL-IS demonstrate the absence of matrix effect and achieve recoveries of 90.1–107.8% in river water [3]. This eliminates the need for matrix-matched calibration across multiple water sources with varying dissolved organic matter content, streamlining method validation for environmental monitoring programs.

Multi-Residue Pesticide Screening Panels in Complex Food Matrices

In QuEChERS-based multi-residue LC-MS/MS methods for analyzing 10+ pesticides simultaneously in matrices such as fish muscle, honey, and raw milk [4], diflufenican-d3 serves as the compound-specific internal standard for the diflufenican channel. Its use ensures that diflufenican quantification remains accurate even when co-extracted matrix components suppress or enhance ionization, as documented in multi-pesticide method validation studies employing isotopically labeled internal standards.

Analytical Method Development and Validation for GLP Studies

Diflufenican-d3 is supplied with lot-specific Certificates of Analysis documenting ≥98% chemical purity and ≥98 atom % D isotopic enrichment , meeting the documentation requirements for GLP-compliant method validation and quality control. The availability of CoA-documented purity and stability data supports regulatory submission packages for pesticide registration studies requiring traceable analytical reference materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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